
3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many natural products and synthetic compounds. The 2,3-dimethoxyphenyl group suggests the presence of two methoxy (OCH3) substituents on a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely feature an indazole core with a 2,3-dimethoxyphenyl group attached at the 3-position of the indazole. The 1,6-dimethyl-6,7-dihydro-5H-indazol-4-one part of the name suggests that there are methyl groups at the 1 and 6 positions of the indazole, and that the 4-one indicates a carbonyl group at the 4-position .Chemical Reactions Analysis
Indazoles are known to participate in various chemical reactions, often serving as precursors to more complex structures. They can undergo electrophilic substitution reactions, and their nitrogen atoms can act as a base and nucleophile .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Studies
- Synthesis of Novel Derivatives : The compound is utilized in the synthesis of various chemical derivatives. For instance, thiosemicarbazone derivatives of 6,7-dihydro-1H-indazol-4(5H)-ones have been synthesized, showcasing the versatility of the compound in creating new chemical entities (Gautam & Chaudhary, 2014).
- Diversity-Oriented Synthesis : A study demonstrates a simple and efficient method for synthesizing new substituted 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives, highlighting its potential in diversity-oriented chemical synthesis (Rimaz et al., 2017).
- Computational Studies and Tautomerism : Computational studies have been conducted on various tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including the chemical structure of interest, to establish the most stable tautomer, combining theoretical and experimental approaches (Pérez Medina et al., 2006).
2. Biological and Medicinal Research
- Antioxidant Properties : Research has been conducted on the antioxidant properties of novel 1,2,4-triazol-5-ones containing the 3,4-dimethoxyphenyl moiety, suggesting potential applications in medicine or as dietary supplements (Ünver et al., 2011).
- Antimicrobial and Anti-Proliferative Activities : Studies on the antimicrobial and anti-proliferative activities of 4,5-dihydro-1H-indazole derivatives have been reported, indicating the compound's potential in developing new therapeutic agents (Khan et al., 2017).
3. Chemical Transformations and Reactions
- Chemical Transformations : The compound has been used in studies exploring various chemical transformations, such as the synthesis of isoxazolines and benzoxazolones, demonstrating its adaptability in chemical reactions (Pashkovskii et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one” are currently unknown. The compound is a novel synthetic chalcone , and chalcones are known to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels.
Mode of Action
It has been reported to exhibit antinociceptive effects in several mouse models of induced nociception This suggests that the compound may interact with pain receptors or other components of the nociceptive system to reduce pain sensation
Biochemical Pathways
Chalcones, the class of compounds to which this molecule belongs, have been shown to modulate various biochemical pathways, including those involved in inflammation, oxidative stress, and apoptosis .
Result of Action
The compound has been shown to produce significant antinociceptive effects in several mouse models of induced nociception . This suggests that it may have potential therapeutic applications in the management of pain.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity. For instance, the compound’s safety data sheet indicates that it should be stored in a well-ventilated place and kept tightly closed
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
The cellular effects of 3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one are diverse and depend on the specific cell type and cellular processes involved . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It also affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-10-8-12-15(13(20)9-10)16(18-19(12)2)11-6-5-7-14(21-3)17(11)22-4/h5-7,10H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSOIJGGTVENIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B3010795.png)
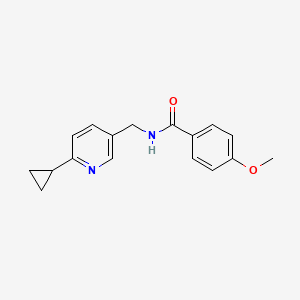

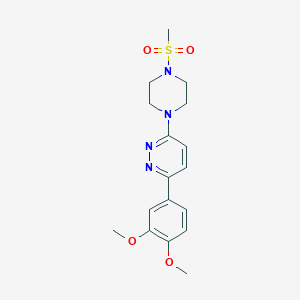
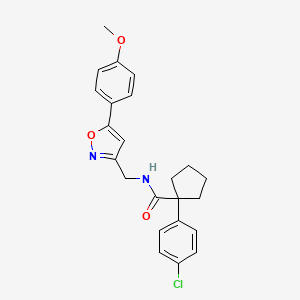

![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)

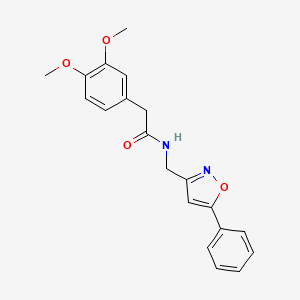
![9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B3010814.png)
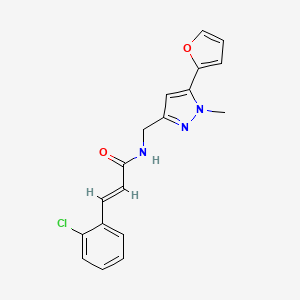
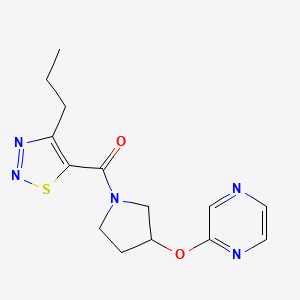

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)